1,4-Dibromobutan-1-OL
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Overview
Description
1,4-Dibromobutan-1-OL is an organic compound with the molecular formula C4H8Br2O. It is a derivative of butane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 4 positions, and a hydroxyl group is attached to the first carbon. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromobutan-1-OL can be synthesized through several methods. One common method involves the bromination of tetrahydrofuran (THF) using hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4). The reaction proceeds as follows:
THF+2HBr→this compound+H2O
The reaction is typically carried out under reflux conditions to ensure complete conversion of THF to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromobutan-1-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1,4-dibromobutanone.
Reduction Reactions: The compound can be reduced to form 1,4-dibromobutane by removing the hydroxyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: 1,4-Dihydroxybutane, 1,4-diaminobutane.
Oxidation: 1,4-Dibromobutanone.
Reduction: 1,4-Dibromobutane.
Scientific Research Applications
1,4-Dibromobutan-1-OL is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways involving halogenated compounds.
Medicine: The compound is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Dibromobutan-1-OL involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity in various solvents.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromobutane: Similar structure but lacks the hydroxyl group.
1,4-Dichlorobutan-1-OL: Similar structure with chlorine atoms instead of bromine.
1,4-Dibromo-2-butanol: Bromine atoms at different positions.
Uniqueness
1,4-Dibromobutan-1-OL is unique due to the presence of both bromine atoms and a hydroxyl group, which provides a combination of reactivity and functional versatility. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
1,4-dibromobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c5-3-1-2-4(6)7/h4,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVGIGXPTLRFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)Br)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620047 |
Source
|
Record name | 1,4-Dibromobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112367-98-3 |
Source
|
Record name | 1,4-Dibromobutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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